8-Formylquinoline-5-carboxylic acid
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Overview
Description
8-Formylquinoline-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with a formyl group at the 8th position and a carboxylic acid group at the 5th position, making it a unique and versatile molecule for various applications.
Preparation Methods
The synthesis of 8-formylquinoline-5-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave-assisted conditions to yield quinoline derivatives . Another method includes the condensation of isatin with enaminone in the presence of aqueous KOH or NaOH, followed by acidification with dilute HCl . These methods are efficient and can be adapted for industrial-scale production.
Chemical Reactions Analysis
8-Formylquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Condensation: The carboxylic acid group can participate in condensation reactions to form amides or esters.
Scientific Research Applications
8-Formylquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a fluorescent probe for detecting metal ions.
Mechanism of Action
The biological activity of 8-formylquinoline-5-carboxylic acid is attributed to its ability to interact with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound also interferes with DNA replication and transcription processes, making it effective against microbial pathogens . Additionally, its ability to chelate metal ions enhances its utility as a fluorescent probe in biochemical assays .
Comparison with Similar Compounds
8-Formylquinoline-5-carboxylic acid can be compared with other quinoline derivatives such as 8-hydroxyquinoline and quinoline-4-carboxylic acid:
8-Hydroxyquinoline: Known for its strong metal-chelating properties and use in medicinal chemistry as an antimicrobial and anticancer agent.
Quinoline-4-carboxylic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals, with a focus on its role as an intermediate in organic synthesis.
The unique combination of a formyl group and a carboxylic acid group in this compound provides distinct reactivity and versatility compared to its analogs, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
8-formylquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c13-6-7-3-4-9(11(14)15)8-2-1-5-12-10(7)8/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZNGVMQKUWHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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